1-(2-Fluorophenyl)-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one
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Overview
Description
1-(2-Fluorophenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a piperazine ring, and a pyrrolidinone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone typically involves the reaction of 2-fluorophenylpiperazine with a suitable pyrrolidinone derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity. For instance, palladium-catalyzed cyclization reactions are often employed to form the piperazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be utilized to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone involves its interaction with molecular targets such as receptors and enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological macromolecules. This compound may modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the pyrrolidinone group.
2-Fluorophenylpyrrolidinone: Contains the fluorophenyl and pyrrolidinone groups but lacks the piperazine ring.
Uniqueness: 1-(2-Fluorophenyl)-4-(piperazinocarbonyl)-2-pyrrolidinone is unique due to its combination of fluorophenyl, piperazine, and pyrrolidinone groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H18FN3O2 |
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Molecular Weight |
291.32 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H18FN3O2/c16-12-3-1-2-4-13(12)19-10-11(9-14(19)20)15(21)18-7-5-17-6-8-18/h1-4,11,17H,5-10H2 |
InChI Key |
ZGNDZHRBVGXHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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